![molecular formula C13H10ClF3N2O B3037133 (4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 439120-69-1](/img/structure/B3037133.png)
(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone
Descripción general
Descripción
“(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone” is a chemical compound . It is also known as "1-(4-chlorobenzoyl)-5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepine" .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, chemical structure, and other characteristics. The molecular weight of a similar compound, “(4-chlorophenyl)phenyl- Methanone”, is 216.663 .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Diastereoselective Synthesis : A study by Salari, Mosslemin, and Hassanabadi (2017) demonstrated the use of DABCO (1,4-diaza-bicyclo[2.2.2]octane) as a catalyst for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone in an aqueous medium, showcasing its application in chemical synthesis (Salari, Mosslemin, & Hassanabadi, 2017).
Molecular Structure and Spectroscopy
- Molecular Structure and Antimicrobial Activity : Research by Sivakumar et al. (2021) investigated the molecular structure, spectroscopic features, and antimicrobial activity of related compounds, highlighting the utility of such molecules in structural and biological studies (Sivakumar et al., 2021).
Biological Evaluation and Molecular Docking
Antibacterial and Antiinflammatory Agents : Ravula et al. (2016) synthesized novel derivatives and evaluated them for their antiinflammatory and antibacterial activity. This indicates the potential of such compounds in therapeutic applications (Ravula et al., 2016).
Luminescence Applications : A study by Wen et al. (2021) on a related molecule demonstrated applications in luminescence, indicating potential use in materials science (Wen et al., 2021).
Anticancer and Antimicrobial Agents : Katariya, Vennapu, and Shah (2021) explored the synthesis and molecular docking study of compounds with potential as anticancer and antimicrobial agents, showing the relevance of such compounds in pharmacological research (Katariya, Vennapu, & Shah, 2021).
Propiedades
IUPAC Name |
(4-chlorophenyl)-[7-(trifluoromethyl)-5,6-dihydro-1,4-diazepin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O/c14-10-3-1-9(2-4-10)12(20)19-7-5-11(13(15,16)17)18-6-8-19/h1-4,6,8H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSIUFPJLAXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CN=C1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



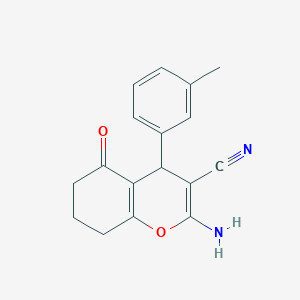
![4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B3037052.png)
![5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B3037054.png)


![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)
![7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione](/img/structure/B3037060.png)
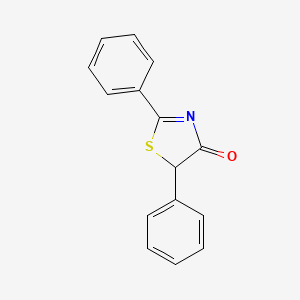
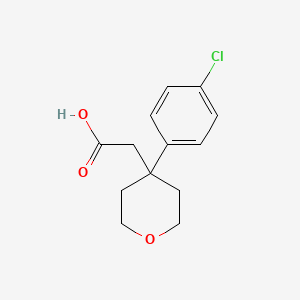

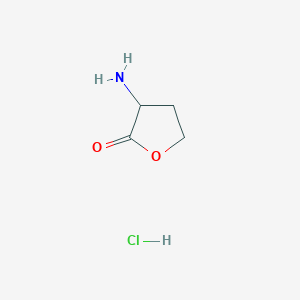
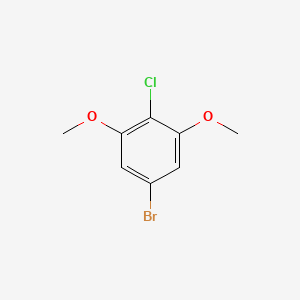

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)